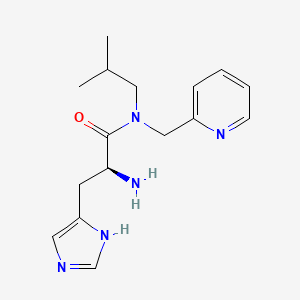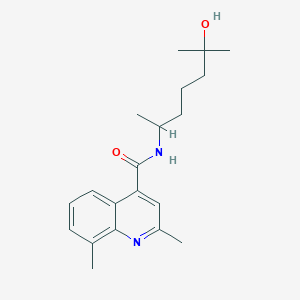![molecular formula C16H21N3O2 B5901503 N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5901503.png)
N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical compound N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide, also known as AM-251, is a potent and selective antagonist of the cannabinoid receptor CB1. It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University in Boston, Massachusetts. Since then, AM-251 has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes.
Mechanism of Action
N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide acts as a competitive antagonist of the CB1 receptor, meaning that it binds to the receptor and blocks the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in CB1 receptor signaling and a reduction in the physiological effects of endocannabinoids.
Biochemical and Physiological Effects:
N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide has been shown to have a number of biochemical and physiological effects in various experimental models. For example, it has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammation. It has also been shown to have anti-inflammatory effects in models of acute lung injury and sepsis. Additionally, N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide has been shown to reduce anxiety-like behavior in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide in scientific research is its high selectivity for the CB1 receptor. This allows researchers to specifically target the CB1 receptor without affecting other receptors or signaling pathways. Additionally, N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide is relatively easy to synthesize and has good stability under normal laboratory conditions.
One limitation of using N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide is its potential off-target effects, particularly at high concentrations. It has been shown to interact with other receptors such as the sigma-1 receptor and the transient receptor potential vanilloid 1 (TRPV1) channel, which could complicate the interpretation of experimental results. Additionally, the use of N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide in animal models may not fully recapitulate the physiological effects of endocannabinoids in humans.
Future Directions
There are several potential future directions for research on N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide and the endocannabinoid system. One area of interest is the role of the endocannabinoid system in the regulation of immune function, particularly in the context of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Another area of interest is the potential therapeutic use of CB1 antagonists in the treatment of obesity and metabolic disorders. Finally, further studies are needed to fully understand the potential off-target effects of N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide and other CB1 antagonists, and to develop more selective and specific compounds for use in scientific research.
Synthesis Methods
The synthesis of N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 2-methyl-1H-indole, which is achieved by reacting 2-methylindole with ethyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with N-acetylglycine ethyl ester to form N-[2-(acetylamino)ethyl]-2-methyl-1H-indole. Finally, this compound is treated with propionyl chloride in the presence of triethylamine to yield N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide.
Scientific Research Applications
N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide has been extensively used in scientific research to investigate the physiological and pathological functions of the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes, including pain, appetite, mood, and immune function. CB1 receptors are one of the two main types of cannabinoid receptors in the body, and they are primarily located in the brain and central nervous system.
properties
IUPAC Name |
N-(2-acetamidoethyl)-3-(2-methylindol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-11-14-5-3-4-6-15(14)19(12)10-7-16(21)18-9-8-17-13(2)20/h3-6,11H,7-10H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXLRRHTNIDOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCC(=O)NCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-fluoro-N-(3-oxo-3-{[2-(pyridin-3-ylamino)ethyl]amino}propyl)benzamide](/img/structure/B5901435.png)
![2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)benzoic acid](/img/structure/B5901448.png)
amine](/img/structure/B5901452.png)
![3-{[{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5901459.png)
![N,2-dimethyl-N-[(3-methylpyridin-2-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5901464.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5901468.png)
![(2,3-dihydro-1-benzofuran-5-ylmethyl)isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B5901475.png)
![N'-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5901490.png)
![4-fluoro-2-{[(2-furylmethyl)(2-morpholin-4-ylethyl)amino]methyl}phenol](/img/structure/B5901510.png)

![3-methoxy-2-{[(tetrahydrofuran-2-ylmethyl)(3-thienylmethyl)amino]methyl}phenol](/img/structure/B5901523.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5901524.png)